Methods of Synthesis
The synthesis of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide typically involves two main steps: hydroxylation and glucuronidation.
This two-step synthesis allows for the efficient conversion of estrone into its more hydrophilic glucuronide form, which can be easily excreted via urine .
Molecular Structure
The molecular formula of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide is C21H26O6. Its structure features a steroid backbone characteristic of estrogens, with a hydroxyl group at the 16-alpha position and a glucuronic acid moiety attached via a beta-glycosidic bond.
Key structural features include:
The stereochemistry at the glucuronic acid attachment point plays a crucial role in its biological activity and interactions with enzymes involved in estrogen metabolism .
Chemical Reactions Involving 16alpha-Hydroxyestrone 16-beta-D-Glucuronide
This compound participates in several biochemical reactions:
These reactions are critical for regulating estrogen levels in the body and have implications for hormone-related diseases .
Mechanism of Action
The primary mechanism of action for 16alpha-Hydroxyestrone 16-beta-D-Glucuronide involves its role as an estrogen metabolite that can bind to estrogen receptors. This binding can influence gene expression related to cell proliferation and differentiation:
Physical and Chemical Properties
These properties are crucial for understanding its behavior in biological systems and its potential therapeutic applications .
Scientific Applications
16alpha-Hydroxyestrone 16-beta-D-Glucuronide has several important applications in research and clinical settings:
Research continues to explore its implications in health and disease, particularly concerning hormone-dependent cancers .
16α-Hydroxyestrone 16-β-D-glucuronide is formed through the glucuronidation of 16α-hydroxyestrone (16α-OHE1), a minor but biologically active estrogen metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at either the C3 or C16 position of 16α-hydroxyestrone. The resulting conjugate is highly water-soluble, facilitating renal or biliary excretion [4] [6] [10]. This process is a critical phase II detoxification pathway that regulates estrogen homeostasis by inactivating reactive metabolites and reducing their interaction with estrogen receptors [1] [6]. The specificity of glucuronidation (at C3 vs. C16) influences the compound’s biological activity and excretion efficiency [3] [10].
Distinct UGT isoforms exhibit regioselectivity in conjugating 16α-hydroxyestrone:
Table 1: Key UGT Enzymes in 16α-Hydroxyestrone Glucuronidation
UGT Isoform | Reaction Regioselectivity | Tissue Prevalence | Affinity (Km) |
---|---|---|---|
UGT1A10 | C3-OH glucuronidation | Intestine, Extrahepatic | Moderate |
UGT2B7 | C16-OH glucuronidation | Liver, Kidney, Breast | High (<4 μM) |
Human liver microsomes primarily produce the 16-glucuronide conjugate due to high UGT2B7 expression. In contrast, intestinal microsomes generate both 3- and 16-glucuronides owing to co-expression of UGT1A10 and UGT2B7 [3].
The glucuronidation of 16α-hydroxyestrone exhibits significant tissue-specific patterns:
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid [8].
CAS No.: 18766-67-1
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.:
CAS No.: 114460-92-3